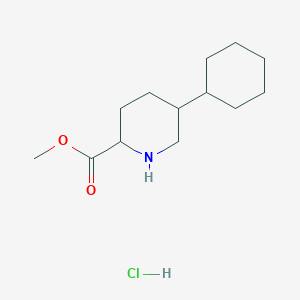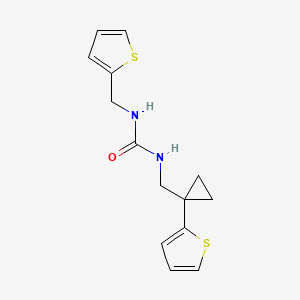
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a cyclopropyl group and two thiophene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The initial step involves the formation of the cyclopropyl intermediate through a cyclopropanation reaction. This can be achieved by reacting a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Attachment of the Thiophene Rings: The next step involves the introduction of thiophene rings. This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.
Formation of the Urea Moiety: The final step involves the formation of the urea moiety. This can be achieved by reacting the cyclopropyl-thiophene intermediate with an isocyanate or a carbamoyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form substituted ureas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, acetonitrile, and dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted ureas.
科学研究应用
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural properties of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors or conductive polymers.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals or as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
- 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)carbamate
- 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)thiourea
- 1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)amide
Uniqueness
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea stands out due to its specific combination of a cyclopropyl group and two thiophene rings, which confer unique electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, where precise control over molecular interactions is crucial.
属性
IUPAC Name |
1-[(1-thiophen-2-ylcyclopropyl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c17-13(15-9-11-3-1-7-18-11)16-10-14(5-6-14)12-4-2-8-19-12/h1-4,7-8H,5-6,9-10H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBAHVAQQUITFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
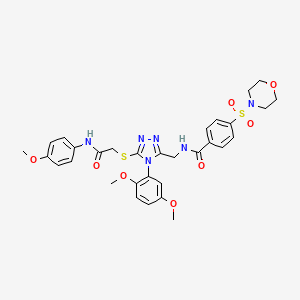
![(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2935540.png)
![2-(3,4-dimethylphenyl)-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide](/img/structure/B2935545.png)
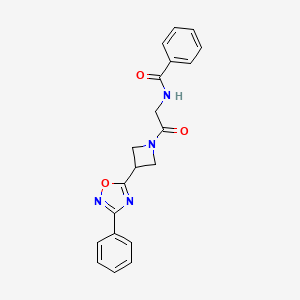
![tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B2935547.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2935550.png)
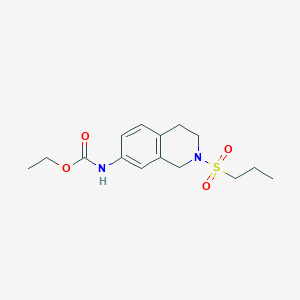
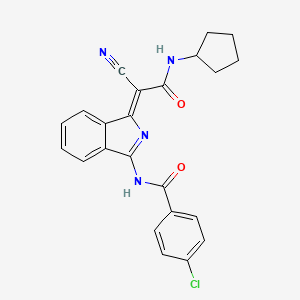
![8-(4-ethylbenzoyl)-9-(4-fluorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2935553.png)
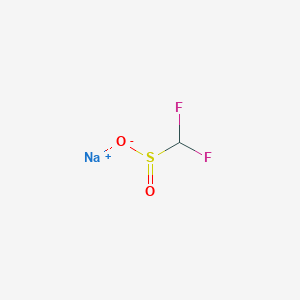
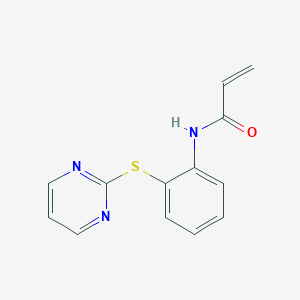
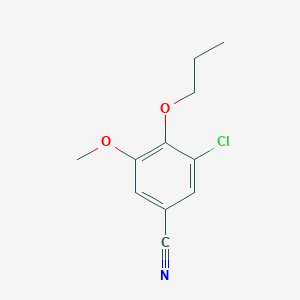
![Methyl 3-{[2-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2935559.png)
